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Abstract
Sodium o-cresolate, the sodium salt of o-cresol, is a versatile and reactive nucleophile widely

employed in organic synthesis. Its utility stems from the nucleophilic character of the phenoxide

oxygen, enabling the formation of carbon-oxygen bonds. This technical guide provides an in-

depth analysis of sodium o-cresolate's role as a nucleophile, with a focus on its application in

substitution reactions, quantitative kinetic data, detailed experimental protocols, and the factors

governing its reactivity.

Introduction
Sodium o-cresolate is a key intermediate in the synthesis of a variety of organic molecules,

ranging from pharmaceuticals to herbicides.[1] Its nucleophilicity is central to its synthetic

applications, most notably in Williamson ether synthesis and aromatic nucleophilic substitution

reactions. Understanding the kinetics and reaction pathways of sodium o-cresolate is crucial

for optimizing reaction conditions and achieving desired product yields. This guide will explore

the fundamental principles of its reactivity and provide practical information for its use in a

laboratory setting.

Nucleophilic Reactivity of Sodium o-Cresolate
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The nucleophilic character of sodium o-cresolate is attributed to the lone pairs of electrons on

the oxygen atom. The phenoxide ion is a potent nucleophile, capable of attacking electrophilic

carbon centers.[2] The methyl group at the ortho position can introduce steric hindrance,

potentially influencing the rate and regioselectivity of its reactions compared to the

unsubstituted phenoxide ion.

Williamson Ether Synthesis
A cornerstone of ether synthesis, the Williamson ether synthesis involves the reaction of an

alkoxide with a primary alkyl halide in an SN2 reaction.[3][4] Sodium o-cresolate serves as an

excellent nucleophile in this reaction for the preparation of aryl ethers.

The general mechanism involves the backside attack of the o-cresolate anion on the alkyl

halide, leading to the formation of an ether and a sodium halide salt. The reaction is typically

carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

Aromatic Nucleophilic Substitution
Sodium o-cresolate can also participate in aromatic nucleophilic substitution (SNAr) reactions,

particularly with activated aryl halides. A notable example is its reaction with 2,4-

dinitrochlorobenzene. In this reaction, the electron-withdrawing nitro groups activate the

aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the

o-cresolate.[5][6]

Quantitative Kinetic Data
The reactivity of sodium o-cresolate has been quantitatively assessed in studies of its

reaction with 2,4-dinitrochlorobenzene in methanol at 35°C. The second-order rate coefficients

provide valuable insight into its nucleophilic strength.

Reactant System
Second-Order Rate
Coefficient (k₂) (M⁻¹ sec⁻¹)

Reference

Sodium o-cresolate + 2,4-

dinitrochlorobenzene
2.55 x 10⁻⁴ [5]

Sodium phenoxide + 2,4-

dinitrochlorobenzene
9.50 x 10⁻⁴ [5]
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Table 1: Comparative second-order rate coefficients for the reaction of sodium o-cresolate
and sodium phenoxide with 2,4-dinitrochlorobenzene in methanol at 35°C.

The data indicates that sodium o-cresolate is a slightly weaker nucleophile than sodium

phenoxide under these conditions, which can be attributed to the steric hindrance imposed by

the ortho-methyl group.

Experimental Protocols
General Williamson Ether Synthesis of o-
Methylphenoxyacetic Acid
This protocol outlines the synthesis of o-methylphenoxyacetic acid from o-cresol and

chloroacetic acid, a classic example of the Williamson ether synthesis.

Materials:

o-Cresol (2.0 g)

Potassium hydroxide (KOH) (4.0 g)

Water (8 mL)

50% aqueous solution of chloroacetic acid (6 mL)

Concentrated hydrochloric acid (HCl)

Procedure:

In a 250 mL round-bottom flask, dissolve 4.0 g of KOH in 8 mL of water.

Add 2.0 g of o-cresol to the flask and swirl until a homogenous solution is formed.

Fit the flask with a reflux condenser and bring the solution to a gentle boil.

Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid

dropwise through the condenser.
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After the addition is complete, continue refluxing for an additional 10 minutes.

Transfer the hot solution to a beaker and allow it to cool to room temperature.

Acidify the solution by the dropwise addition of concentrated HCl until the pH is acidic, as

indicated by pH paper.

Cool the mixture in an ice bath to facilitate precipitation.

Collect the solid product by vacuum filtration.

Recrystallize the crude product from boiling water.

Filter the purified product and allow it to air dry.[7]

Synthesis of Sodium 2-Methylphenoxyacetate
This protocol details a method for the synthesis of sodium 2-methylphenoxyacetate.

Materials:

o-Cresol

Caustic soda (sodium hydroxide) solution

73% Chloroacetic acid aqueous solution

Hydrochloric acid

Procedure:

Charge a reaction kettle with o-cresol and caustic soda solution in a 1:1 ratio.

While stirring, begin the dropwise addition of a 73% chloroacetic acid aqueous solution at a

controlled temperature.

Monitor the pH of the reaction mixture. When the pH is between 8 and 9, begin the dropwise

addition of liquid caustic soda.
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Control the addition rates of both the chloroacetic acid and caustic soda to maintain a pH of

9-10.

Once the addition is complete and the pH is adjusted to 9-10, stop the addition of caustic

soda.

Maintain the reaction mixture at temperature for 30 minutes to ensure complete reaction,

yielding a solution of sodium 2-methylphenoxyacetate.

Add water to the solution and cool to room temperature.

Precipitate the product by dropwise addition of hydrochloric acid to adjust the pH to 1-2.

Collect the white solid product by suction filtration and wash with water.[8]

Regioselectivity: O- versus C-Alkylation
A critical consideration when using phenoxides as nucleophiles is the possibility of competing

O-alkylation and C-alkylation pathways. The phenoxide ion is an ambident nucleophile, with

electron density on both the oxygen and the ortho and para carbons of the aromatic ring.

The regioselectivity of the alkylation is influenced by several factors:

Solvent: Protic solvents can hydrogen bond with the phenoxide oxygen, sterically hindering it

and favoring C-alkylation. Polar aprotic solvents, which do not hydrogen bond, generally

favor O-alkylation.[9]

Counter-ion: Larger, less coordinating cations (like K⁺) favor O-alkylation.[9]

Alkylating Agent: "Harder" electrophiles tend to react at the "harder" oxygen atom, while

"softer" electrophiles may favor reaction at the "softer" carbon atom. For instance, alkyl

halides with better leaving groups (e.g., iodides) are considered softer and may lead to more

C-alkylation.[10]

Temperature: Higher temperatures can sometimes favor the thermodynamically more stable

product, which is often the C-alkylated product.
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Visualizing Reaction Pathways and Workflows
SN2 Mechanism in Williamson Ether Synthesis

Reactants Transition State

Products

Sodium o-cresolate (Nu⁻) [Nu---R---X]⁻
Nucleophilic Attack

Alkyl Halide (R-X)

Aryl Ether (R-O-Ar)Bond Formation

Sodium Halide (NaX)

Leaving Group Departure

Click to download full resolution via product page

Caption: SN2 mechanism of the Williamson ether synthesis.

Experimental Workflow for Williamson Ether Synthesis
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Start

1. Deprotonation:
o-Cresol + Base → Sodium o-cresolate

2. Nucleophilic Substitution:
Sodium o-cresolate + Alkyl Halide

3. Reaction Work-up:
Quenching & Extraction

4. Purification:
Recrystallization or Chromatography

End:
Purified Ether Product

Click to download full resolution via product page

Caption: A typical experimental workflow for the Williamson ether synthesis.

O- vs. C-Alkylation of Sodium o-Cresolate
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Alkylation Pathways
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Caption: Factors influencing the regioselectivity of o-cresolate alkylation.

Conclusion
Sodium o-cresolate is a powerful and versatile nucleophile in the organic chemist's toolkit. Its

application in fundamental reactions like the Williamson ether synthesis and aromatic

nucleophilic substitution makes it an indispensable reagent. A thorough understanding of its

reactivity, including the kinetic parameters and the factors governing regioselectivity, is

paramount for its effective utilization in the synthesis of complex molecules. The experimental

protocols and reaction pathway diagrams provided in this guide serve as a valuable resource

for researchers and professionals in the field of drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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